molecular formula C10H11N3O B11904258 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone

Cat. No.: B11904258
M. Wt: 189.21 g/mol
InChI Key: SDCHDAAFIWBNDC-UHFFFAOYSA-N
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Description

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of an amino group at the 3-position and an ethanone moiety makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the C–H functionalization reaction, where quinoxalin-2(1H)-one is used as the substrate in the presence of alkenes under metal-free conditions . This reaction leads to the formation of new carbon–carbon bonds, resulting in the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

    Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.

Scientific Research Applications

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit soluble guanylyl cyclase, affecting the nitric oxide signaling pathway . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-amino-2H-quinoxalin-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-7(14)13-6-10(11)12-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

SDCHDAAFIWBNDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=NC2=CC=CC=C21)N

Origin of Product

United States

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